molecular formula C25H23N3O4S3 B12137564 (5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12137564
M. Wt: 525.7 g/mol
InChI Key: OVLGWYCLMFOZST-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a rhodanine scaffold fused with a phenylpyrazole moiety, is characteristic of molecules designed to modulate protein kinase activity. Research into structurally analogous compounds indicates this chemical class functions as potent inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [https://www.rndsystems.com/products/vascular-endothelial-growth-factor-receptor-2-inhibitor-iv-r-d-systems_2760-5-50]. By targeting the VEGFR-2 signaling axis, this compound is a valuable pharmacological tool for investigating angiogenesis, tumorigenesis, and metastatic processes in cellular models. The presence of the pyrazole ring system further underscores its relevance, as this heterocycle is a privileged structure in the development of anti-inflammatory and anticancer agents, often enabling interactions with critical biological targets [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910354/]. Consequently, this reagent provides researchers with a sophisticated small molecule for probing intracellular signaling pathways and for the in vitro evaluation of novel therapeutic strategies.

Properties

Molecular Formula

C25H23N3O4S3

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3O4S3/c1-2-32-21-10-8-17(9-11-21)23-18(15-27(26-23)19-6-4-3-5-7-19)14-22-24(29)28(25(33)34-22)20-12-13-35(30,31)16-20/h3-11,14-15,20H,2,12-13,16H2,1H3/b22-14-

InChI Key

OVLGWYCLMFOZST-HMAPJEAMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Reactions

A common method involves reacting aromatic aldehydes, amines, and thioglycolic acid in a one-pot system. For example:

  • Reactants : 4-ethoxybenzaldehyde, aniline derivatives, thioglycolic acid

  • Catalyst : Polypropylene glycol (PPG) or vanadyl sulfate (VOSO₄)

  • Conditions : Solvent-free, 70–110°C, or ultrasonic irradiation.

This approach yields thiazolidin-4-one intermediates in 70–90% efficiency, depending on substituents and catalysts.

Knoevenagel Condensation

For substituted thiazolidinones, Knoevenagel condensation is employed. Ethyl/methyl 2-(2,4-dioxothiazolidin-3-yl)acetates react with pyrazole carbaldehydes in ethanol or methanol under reflux:

ReactantCatalystTemperatureYield
Pyrazole aldehydePiperidine70–80°C85–94%

Hydrolysis of ester intermediates with acetic acid/H₂SO₄ produces carboxylic acid derivatives, which are further functionalized.

Pyrazole Moiety Integration

The pyrazole ring is introduced via multi-step synthesis:

Pyrazole-4-carbaldehyde Preparation

  • Vilsmeier-Haack Reaction : Acetophenone hydrazones react with POCl₃/DMF to form pyrazole-4-carbaldehydes.

  • Reduction/Oxidation : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are reduced to alcohols (LiAlH₄) and oxidized to aldehydes (IBX).

Condensation with Thiazolidinone Intermediates

Pyrazole aldehydes undergo Knoevenagel condensation with thiazolidin-4-one derivatives:

ThiazolidinonePyrazole AldehydeBaseYield
2-(2,4-dioxo-5-methylidene-thiazolidin-3-yl)acetate3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl aldehydePiperidine76–90%

This step forms the methylidene bridge, with Z-configuration confirmed via NMR coupling constants.

Dioxothiolan (Sulfone) Group Introduction

The 1,1-dioxothiolan group is typically introduced via oxidation of tetrahydrothiophene derivatives:

Starting MaterialOxidizing AgentConditionsYield
Thiolan-3-yl acetamideH₂O₂ (30%) + WO₃Toluene, 60–80°C80–85%

Alternatively, chloroacetylated tetrahydrothiophene sulfone reacts with thiazolidinone intermediates in DMF/K₂CO₃.

Final Assembly and Purification

The final compound is synthesized by coupling the thiazolidinone-pyrazole intermediate with the dioxothiolan moiety:

  • Reaction : Thiazolidinone-pyrazole derivative + dioxothiolan acetamide

  • Conditions : DMF, K₂CO₃, RT, 12–24 h.

  • Purification : Recrystallization from ethanol or acetonitrile.

Analytical Validation

Structural confirmation employs:

TechniqueKey Observations
¹H NMR δ 7.17–7.42 (pyrazole C4/C5), δ 5.2–5.5 (methylidene)
¹³C NMR δ 163–170 (C=O), δ 130–140 (aromatic carbons)
HRMS m/z 525.7 (M+H)⁺

Challenges and Optimization Insights

  • Catalyst Selection : PPG outperforms PEG in thiazolidinone synthesis (83% vs. <10% yield).

  • Stereoselectivity : Z-isomer dominance is achieved via Knoevenagel kinetics.

  • Green Chemistry : Ionic liquids (e.g., [BMIM]OH) enable solvent-free synthesis at RT.

Comparative Reaction Efficiency

MethodStepsKey ReagentsYieldAdvantages
One-Pot Condensation 3Thioglycolic acid, PPG70–85%High atom economy
Knoevenagel + Oxidation 5Pyrazole aldehydes, IBX65–80%Precise stereocontrol
Green Catalysis 2OImDSA, H₂O90%No solvent, reusable catalyst

Industrial Scalability Considerations

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps.

  • Catalyst Recovery : OImDSA can be reused >5 cycles without yield loss.

  • Crystallization : Ethanol recrystallization achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrazole and thiazolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, synthesis routes, and crystallographic data where available.

Structural Analogues and Substituent Effects

Compound Name Key Substituents (Position 3 and 5) Thione/Sulfanylidene Group Notable Structural Features References
Target compound 3: 1,1-dioxothiolan-3-yl; 5: [[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene] 2-sulfanylidene High polarity (dioxothiolane), extended conjugation (pyrazole-aryl system)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3: Phenyl; 5: 2-methylbenzylidene 2-thioxo Lipophilic (phenyl group), moderate steric bulk at position 5
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3: 2-Phenylethyl; 5: [[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene] 2-sulfanylidene Enhanced electron donation (dimethoxy groups), increased lipophilicity (phenylethyl)
(5Z)-3-(3-Methoxypropyl)-5-[[3-(3-methyl-4-isobutoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3: 3-Methoxypropyl; 5: [[3-(3-methyl-4-isobutoxyphenyl)-1-phenylpyrazol-4-yl]methylidene] 2-sulfanylidene Flexible alkoxy chain (3-methoxypropyl), steric hindrance (isobutoxy)
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one 3: Isopropyl; 5: [[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene] 2-thioxo Branched alkyl (isopropyl), electron-rich aryl (4-ethoxy-2-methylphenyl)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3: Phenyl; 5: 2-hydroxybenzylidene 2-thioxo Intramolecular H-bonding (hydroxy group), planar aromatic system

Key Observations:

Electronic Effects: Electron-donating groups (e.g., 4-ethoxy in the target, 3,4-dimethoxy in ) enhance resonance stabilization of the thiazolidinone core, which may influence redox activity or binding interactions.

Hydrogen Bonding: The hydroxybenzylidene group in facilitates intramolecular H-bonding, stabilizing the Z-configuration and planar geometry—a feature absent in the target compound.

Crystallographic and Conformational Data

  • Target Compound: No crystallographic data is provided, but tools like SHELXL and ORTEP-III are standard for structural elucidation.
  • Analogues: reports dihedral angles between the thiazolidinone core and aromatic rings (79.26°–9.68°), highlighting non-planar conformations that influence intermolecular interactions . The 2-hydroxybenzylidene derivative forms dimers via C–H⋯S and C–H⋯π interactions, stabilizing its crystal lattice .

Pharmacological Implications

  • While emphasizes ferroptosis induction by thiazolidinones in oral cancer , the target compound’s pyrazole-thiazolidinone hybrid may enhance redox-modulating capacity due to its conjugated system. However, substituent-specific effects (e.g., dioxothiolane vs. phenyl) require experimental validation.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step organic reactions, requiring precise control of temperature, solvent selection (e.g., dimethyl sulfoxide or ethanol), and reaction time. For example, refluxing under inert atmospheres (e.g., nitrogen) is often necessary to prevent oxidation of intermediates. Purification methods like column chromatography or recrystallization are essential to isolate the final product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical techniques such as ¹H/¹³C NMR (to verify substituent positions and stereochemistry), HPLC (for purity assessment), and high-resolution mass spectrometry (HRMS, to confirm molecular weight) are standard. For example, the Z-configuration of the methylidene group must be validated via NOESY NMR experiments .

Q. What in vitro assays are recommended for initial biological activity screening?

Begin with broad-spectrum antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria and fungi) and anti-inflammatory testing (e.g., COX-2 inhibition assays). Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) can identify anticancer potential .

Advanced Research Questions

Q. How can computational tools resolve contradictions in biological activity data across similar derivatives?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin. Compare results with experimental IC₅₀ values to identify structural features (e.g., the 4-ethoxyphenyl group) critical for activity. QSAR models can further rationalize discrepancies in potency .

Q. What strategies improve the compound’s stability under physiological conditions?

Stability studies in buffers (pH 4–9) and simulated biological fluids (e.g., plasma) are essential. If degradation occurs, modify the thiazolidinone core (e.g., introduce electron-withdrawing groups) or encapsulate the compound in liposomal formulations to enhance bioavailability .

Q. How can advanced synthetic techniques (e.g., microwave-assisted synthesis) enhance yield or selectivity?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for condensation steps. Continuous flow reactors enable precise temperature control, minimizing side products like oxidized sulfonyl derivatives .

Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis or autophagy). Validate findings with siRNA knockdown of target genes (e.g., Bcl-2) and monitor caspase-3/7 activation via fluorescence assays .

Data Analysis and Interpretation

Q. How should researchers address contradictory results in SAR studies of analogous compounds?

Construct a comparative table of substituent effects (example below) to identify trends. For instance, replacing the 4-ethoxyphenyl group with a 3-nitrophenyl moiety may enhance antimicrobial activity but reduce solubility, necessitating a balance between hydrophobicity and efficacy .

Substituent PositionFunctional GroupBioactivity TrendKey Reference
Pyrazole C-34-ethoxyphenylAnticancer ↑
Thiazolidinone C-3Dodecyl chainMembrane affinity ↑

Q. What statistical approaches validate reproducibility in synthetic or biological assays?

Use ANOVA to assess batch-to-batch variability in synthesis yields. For biological assays, Bland-Altman plots can quantify inter-laboratory reproducibility, while Cohen’s κ evaluates categorical agreement in activity classifications .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in lab settings?

Due to potential mutagenicity (predicted via Ames test analogs), use fume hoods , nitrile gloves, and PPE. Store the compound in amber vials at –20°C to prevent photodegradation. Dispose of waste via incineration to avoid environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.